An In-depth Technical Guide to Benzyl 3-bromopropyl ether
An In-depth Technical Guide to Benzyl 3-bromopropyl ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 3-bromopropyl ether is a bifunctional organic compound widely utilized in synthetic organic chemistry. Its structure, featuring a stable benzyl ether protecting group and a reactive primary alkyl bromide, makes it a valuable building block for the introduction of a benzyloxypropyl moiety into a wide range of molecules. This functionality is particularly relevant in drug discovery and development, where it can serve as a flexible linker to connect different pharmacophores or to attach molecules to carrier systems. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectral characterization of Benzyl 3-bromopropyl ether, complete with detailed experimental protocols and graphical representations of its synthetic utility.
Chemical and Physical Properties
Benzyl 3-bromopropyl ether is a colorless to light yellow liquid at room temperature. It is characterized by its benzylic ether and propyl bromide functional groups, which dictate its chemical behavior. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of Benzyl 3-bromopropyl ether
| Property | Value | Reference(s) |
| IUPAC Name | 3-bromopropoxymethylbenzene | [1] |
| Synonyms | (3-Bromopropoxymethyl)benzene, 3-(Benzyloxy)propyl Bromide | [2][3] |
| CAS Number | 54314-84-0 | [1] |
| Molecular Formula | C₁₀H₁₃BrO | [1] |
| Molecular Weight | 229.11 g/mol | [1] |
| Appearance | Colorless to Light yellow to Light orange clear liquid | [2][4] |
| Boiling Point | 130-132 °C at 8 mmHg; 141 °C at 14 mmHg | [2][5] |
| Density | 1.298 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.531 | [5] |
| Solubility | Slightly soluble in water. Miscible with many organic solvents. | [4][6] |
| Purity | Typically >95.0% (GC) | [2] |
Synthesis of Benzyl 3-bromopropyl ether
The most common laboratory synthesis of Benzyl 3-bromopropyl ether involves the bromination of 3-benzyloxy-1-propanol. A modern variation of the Appel reaction provides an efficient route to this compound.
Synthesis Workflow
The synthesis can be visualized as a single-step conversion of the precursor alcohol to the desired alkyl bromide.
Caption: Workflow for the synthesis of Benzyl 3-bromopropyl ether.
Detailed Experimental Protocol: Synthesis from 3-Benzyloxy-1-propanol
This protocol is adapted from a general procedure for the Appel reaction.[7]
Materials:
-
3-Benzyloxy-1-propanol
-
Carbon tetrabromide (CBr₄)
-
Sodium bromide (NaBr)
-
Copper catalyst (e.g., Cu(tmp)(BINAP)BF₄)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the copper catalyst (0.01 equiv), 3-benzyloxy-1-propanol (1.0 equiv), carbon tetrabromide (2.0 equiv), and sodium bromide (2.0 equiv).
-
Cap the vial and purge with a stream of nitrogen.
-
Add anhydrous DMF (e.g., 1.5 mL for a 0.20 mmol scale reaction) via syringe.
-
Stir the reaction mixture under irradiation with a purple LED (394 nm) for 24 hours at room temperature.
-
Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.
-
Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ solution, saturated aqueous Na₂S₂O₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with 100% hexane, to afford Benzyl 3-bromopropyl ether as a clear liquid.
Reactivity and Synthetic Applications
The reactivity of Benzyl 3-bromopropyl ether is dominated by its two functional groups: the benzyl ether and the primary alkyl bromide.
General Reactivity Profile
The molecule's dual functionality allows for a range of synthetic transformations. The primary alkyl bromide is susceptible to nucleophilic substitution, while the benzyl ether can be cleaved under specific conditions.
Caption: Key reactivity pathways of Benzyl 3-bromopropyl ether.
Nucleophilic Substitution Reactions
The primary alkyl bromide is an excellent electrophile for Sₙ2 reactions with a variety of nucleophiles. This allows for the facile introduction of amines, azides, thiols, and other functional groups.
3.2.1. Representative Protocol: Synthesis of 3-(Benzyloxy)propyl azide
This protocol is analogous to the synthesis of benzyl azide from benzyl bromide.[8][9]
Materials:
-
Benzyl 3-bromopropyl ether
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Benzyl 3-bromopropyl ether (1.0 equiv) in DMSO or DMF in a round-bottom flask.
-
Add sodium azide (1.5 equiv) and stir the mixture at room temperature overnight.
-
Slowly add deionized water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude 3-(benzyloxy)propyl azide, which can be purified by column chromatography if necessary.
Grignard Reagent Formation
The alkyl bromide can be converted into a Grignard reagent, which can then be used in reactions with electrophiles such as aldehydes, ketones, and esters.
3.3.1. Representative Protocol: Preparation of 3-(Benzyloxy)propylmagnesium bromide
This is a general protocol for Grignard reagent formation.[10][11]
Materials:
-
Benzyl 3-bromopropyl ether
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), place magnesium turnings.
-
Add a small amount of anhydrous ether or THF and a crystal of iodine.
-
Prepare a solution of Benzyl 3-bromopropyl ether in anhydrous ether or THF.
-
Add a small portion of the ether solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once the reaction has started, add the remaining solution of Benzyl 3-bromopropyl ether dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture can be stirred for an additional hour to ensure complete formation of the Grignard reagent. The resulting solution is used directly in subsequent reactions.
Benzyl Ether Cleavage
The benzyl ether group is relatively stable but can be cleaved under specific conditions, most commonly by catalytic hydrogenolysis. This deprotection strategy is useful in multi-step syntheses.
Spectral Data
The structure of Benzyl 3-bromopropyl ether can be confirmed by various spectroscopic methods.
Table 2: Spectroscopic Data for Benzyl 3-bromopropyl ether
| Technique | Key Features and Expected Chemical Shifts/Peaks | Reference(s) |
| ¹H NMR | Phenyl protons: ~7.2-7.4 ppm (m, 5H)Benzylic CH₂: ~4.5 ppm (s, 2H)OCH₂: ~3.6 ppm (t, 2H)CH₂Br: ~3.5 ppm (t, 2H)Internal CH₂: ~2.1 ppm (quintet, 2H) | [1][12] |
| ¹³C NMR | Phenyl carbons: ~127-138 ppmBenzylic CH₂: ~73 ppmOCH₂: ~68 ppmCH₂Br: ~33 ppmInternal CH₂: ~31 ppm | [1][13][14] |
| IR Spectroscopy | C-H (aromatic): ~3030 cm⁻¹C-H (aliphatic): ~2850-2950 cm⁻¹C-O (ether): ~1100 cm⁻¹C-Br: ~600-700 cm⁻¹ | [1] |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 228/230 (due to Br isotopes)Major Fragments: m/z 91 (tropylium ion, [C₇H₇]⁺), loss of Br, cleavage of the propyl chain. | [1][15] |
Safety and Handling
Benzyl 3-bromopropyl ether is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
It is recommended to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Applications in Research and Drug Development
Benzyl 3-bromopropyl ether does not have known direct biological activity or involvement in signaling pathways. Its primary role in the life sciences is that of a versatile linker and building block in the synthesis of more complex, biologically active molecules.[5] For example, it has been used in the preparation of psoralen derivatives and in the total synthesis of natural products like zincophorin and (+)-anatoxin-a.[5] The benzyloxypropyl chain can act as a spacer to connect a pharmacophore to another moiety, such as a targeting ligand, a solubilizing group, or a solid support for combinatorial chemistry.
Conclusion
Benzyl 3-bromopropyl ether is a valuable reagent for organic synthesis, offering a stable protecting group and a reactive handle for nucleophilic substitution and organometallic reactions. Its well-defined chemical properties and reactivity make it a reliable tool for researchers in academia and industry, particularly in the fields of medicinal chemistry and drug discovery. Proper handling and an understanding of its reactivity are essential for its safe and effective use in the laboratory.
References
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